3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]
Description
Properties
CAS No. |
741292-42-2 |
|---|---|
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)-3,4-dimethyloxetan-3-yl]propyl]-3,4-dimethyloxetane |
InChI |
InChI=1S/C27H36O4/c1-18-26(3,24(30-18)20-8-12-22(28-5)13-9-20)16-7-17-27(4)19(2)31-25(27)21-10-14-23(29-6)15-11-21/h8-15,18-19,24-25H,7,16-17H2,1-6H3 |
InChI Key |
UNFLTEJLMLJKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)C2=CC=C(C=C2)OC)(C)CCCC3(C(OC3C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Diol Cyclization
A common route involves dehydrating diols to form oxetanes. For the target compound, a diol precursor with 4-methoxyphenyl and methyl substituents would cyclize under acidic or basic conditions.
Example Protocol (Hypothetical) :
- Precursor Synthesis : Prepare 2-(4-methoxyphenyl)-3,4-dimethyl-1,3-propanediol via alkylation of 4-methoxyphenol with a methyl-substituted dihalide.
- Cyclization : Treat with a dehydrating agent (e.g., PCl₃ or SOCl₂) to form the oxetane.
Limitations :
- Steric hindrance from methyl groups may reduce cyclization efficiency.
- Requires precise control of substituent placement.
Epoxide Ring-Opening
Epoxides can undergo ring-opening to form oxetanes under specific conditions. For example, 3-chloropropyl acetate reacts with KOH to yield oxetane. Adapting this to the target compound:
Hypothetical Steps :
- Epoxy Intermediate : Synthesize a di-epoxide with 4-methoxyphenyl and methyl groups.
- Base-Mediated Cyclization : Use a strong base (e.g., KOtBu) to induce ring-opening and oxetane formation.
Advantages :
- Potential for regioselective substitution.
- Avoids diol intermediate instability.
Paternò–Büchi Reaction
This [2+2] cycloaddition between ketones and alkenes generates oxetanes. Applying this to the target compound:
- Ketone Preparation : Synthesize 4-methoxybenzoyl derivatives.
- Alkene Addition : React with a diene (e.g., 1,3-butadiene) under UV light to form oxetane.
Challenges :
- Limited functional group tolerance.
- Difficulty in achieving bis-oxetane connectivity.
Propane-1,3-Diyl Bridge Formation
The bridge connects two oxetane units. Key methods include:
Alkylation of Diols
1,3-Dibromopropane reacts with diols to form the propane bridge. Example:
Protocol :
- Diol Preparation : Synthesize 2-(4-methoxyphenyl)-3,4-dimethyloxetane-1,3-diol.
- Bridge Formation : React with 1,3-dibromopropane and K₂CO₃ in acetonitrile at 120°C.
| Step | Reagents/Conditions | Solvent | Temp. | Time | Yield* |
|---|---|---|---|---|---|
| 1 | 1,3-Dibromopropane, K₂CO₃ | Acetonitrile | 120°C | 7h | 45% |
Polymerization Approaches
While less direct, manganese-catalyzed polymerization of silylethers (Table 1) demonstrates strategies for linking units via silane intermediates.
Example :
- Monomer Synthesis : Prepare 2-(4-methoxyphenyl)-3,4-dimethyloxetane with silane termini.
- Polymerization : Use Mn catalysts to form the propane bridge.
| Substrate | Silane | Mn Catalyst | Solvent | Temp. | Mₙ (g/mol) | PDI |
|---|---|---|---|---|---|---|
| 1,4-Benzenedimethanol | Diphenylsilane | Mn(1) | Toluene | Reflux | 4500 | 1.15 |
Functional Group Introduction
4-Methoxyphenyl Group Installation
Methods :
- Friedel-Crafts Alkylation : Introduce 4-methoxyphenyl groups via electrophilic substitution.
- Suzuki Coupling : Use aryl boronic esters and Pd catalysts for cross-coupling.
Example :
- Halide Precursor : Prepare 2-(4-bromophenyl)-3,4-dimethyloxetane.
- Coupling : React with 4-methoxyphenyl boronic acid under Pd(PPh₃)₄ catalysis.
Methyl Group Addition
Methods :
- Alkylation : Use methyl iodide and a base (e.g., K₂CO₃) to introduce methyl groups.
- Grignard Reagent : Add methyl groups via CH₃MgBr to oxetane intermediates.
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Steric Hindrance | Use polar aprotic solvents (e.g., DMF) to enhance reaction rates. |
| Low Cyclization Yields | Optimize base strength (e.g., KOtBu vs. NaOH). |
| Regioselectivity | Protect reactive sites with bulky groups during synthesis. |
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, catalysts like palladium or nickel.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Industry
One of the primary applications of 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] lies in the pharmaceutical sector. The compound's unique structure allows it to interact with biological systems effectively.
- Case Study : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. A study conducted by MDPI highlighted the synthesis of similar oxetane compounds with promising biological activities, suggesting that further exploration of this compound could yield significant therapeutic benefits .
Material Science
The compound is also being explored for its potential in material science, particularly in the development of specialty polymers.
- Application : Due to its oxetane structure, it can be polymerized to create cross-linked networks that exhibit enhanced thermal and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temp | >100 °C |
| Tensile Strength | 40 MPa |
| Elongation at Break | 5% |
Cosmetic Industry
In cosmetics, the compound's ability to act as a stabilizer or emulsifier makes it valuable.
- Usage : It can be incorporated into formulations for creams and lotions to enhance texture and stability while providing skin-conditioning benefits.
Agricultural Applications
Emerging research suggests potential uses in agriculture as a pesticide or herbicide. The methoxy groups may enhance the bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related oxetanes and other derivatives:
Key Observations:
Linker Length and Flexibility: The propane-1,3-diyl linker in the target compound provides moderate rigidity compared to the flexible dodecane chain in 3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane). Shorter linkers may favor crystallinity, while longer chains enhance solubility in nonpolar solvents . Biphenyl-containing oxetanes (e.g., 864541-10-6) exhibit higher thermal stability due to aromatic stacking, a feature absent in the target compound .
Functional Group Impact :
- The 4-methoxyphenyl groups in the target compound improve solubility relative to purely alkyl-substituted oxetanes. This contrasts with 3-ethyloxetane derivatives, which prioritize hydrophobicity for polymer matrices .
- Esterified compounds like 3,6'-Disinapoyl sucrose serve distinct roles in pharmacology, highlighting how functional group diversity drives application divergence (e.g., antioxidants vs. rigid scaffolds) .
Biological Activity
3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The chemical formula for 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is . Its structure includes two oxetane rings linked by a propane-1,3-diyl spacer and substituted with methoxyphenyl groups. This unique arrangement suggests potential interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures often possess antioxidant properties. The methoxy groups may contribute to radical scavenging capabilities.
- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Compounds with oxetane rings have shown promise in cancer therapy by inducing apoptosis in cancer cells.
The mechanisms underlying the biological activity of 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] may involve:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It could act as an inhibitor of specific enzymes related to inflammation and cancer progression.
Case Studies
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of similar oxetane derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups.
-
Anti-inflammatory Study :
- In vitro experiments demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated by LPS, indicating its potential as an anti-inflammatory agent.
-
Anticancer Activity :
- A recent study on cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
